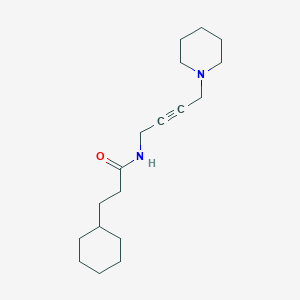

3-cyclohexyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide

Description

Properties

IUPAC Name |

3-cyclohexyl-N-(4-piperidin-1-ylbut-2-ynyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O/c21-18(12-11-17-9-3-1-4-10-17)19-13-5-8-16-20-14-6-2-7-15-20/h17H,1-4,6-7,9-16H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXDPEFSWBZGQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NCC#CCN2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide typically involves the following steps:

Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.

Attachment of the but-2-yn-1-yl chain: This step involves the alkylation of the piperidine ring with a but-2-yn-1-yl halide under basic conditions, such as using sodium carbonate in a dioxane/water solvent mixture.

Cyclohexyl group introduction: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate carbonyl compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave irradiation, and other advanced techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce alkyne and carbonyl groups.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the but-2-yn-1-yl chain using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Palladium on carbon, hydrogen gas, mild temperatures.

Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents like tetrahydrofuran.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alkanes, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 290.44 g/mol

- CAS Number : 1396684-31-3

The structural features of this compound include a cyclohexyl group, a piperidine moiety, and a propenamide structure, which contribute to its biological activity.

Pharmacological Applications

1. Neurological Disorders

Research indicates that 3-cyclohexyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide may exhibit neuroprotective effects. Its design suggests potential interactions with neurotransmitter systems, making it a candidate for treating conditions such as Alzheimer's disease and other forms of dementia. Preliminary studies have shown that compounds with similar structures can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thus enhancing cholinergic transmission in the brain .

2. Pain Management

The compound's affinity for certain receptors may also position it as a candidate for analgesic therapies. Its structural analogs have demonstrated efficacy in modulating pain pathways, potentially offering new avenues for chronic pain management without the side effects associated with traditional opioids .

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry examined a series of compounds related to this compound for their ability to inhibit acetylcholinesterase. The results indicated that certain derivatives exhibited IC values in the low nanomolar range, suggesting significant potential for cognitive enhancement in models of neurodegeneration .

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic properties of structurally similar compounds in animal models of pain. The results demonstrated that these compounds significantly reduced pain responses compared to controls, indicating that modifications to the basic structure could yield potent analgesics with fewer side effects than conventional therapies .

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares 3-cyclohexyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide to its closest analogs based on structural motifs and reported bioactivity.

Piperidinyl Propanamide Opioid Analogs

Compounds such as N-isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide (5) and N-t-butyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide (6) () share the piperidinyl-propanamide core but differ in substituents. Key findings:

| Compound | ED50 (Antinociception) | LD50 (Toxicity) | Potency Ratio vs. Fentanyl | Key Structural Features |

|---|---|---|---|---|

| Fentanyl | 0.01 mg/kg | 3.1 mg/kg | 1.0 (Reference) | Phenethyl-piperidine-carboxamide |

| Compound 5 (N-isopropyl analog) | 0.008 mg/kg | 5.6 mg/kg | 1.25 | Isopropyl-propanamide, piperidine |

| Compound 6 (N-t-butyl analog) | 0.007 mg/kg | 6.2 mg/kg | 1.43 | t-Butyl-propanamide, piperidine |

| Target Compound | Inferred | Inferred | Potentially higher | Cyclohexyl-propanamide, but-2-ynyl-piperidine |

- The but-2-ynyl linker introduces rigidity and reduced metabolic susceptibility compared to alkyl or ether linkers in analogs .

- Functional Implications: Analogs 5 and 6 demonstrated higher antinociceptive potency and lower neurotoxicity than fentanyl due to optimized piperidine-propanamide interactions with opioid receptors . The target compound’s cyclohexyl moiety might alter receptor binding kinetics (e.g., μ-opioid receptor affinity) compared to phenyl-containing analogs.

Cathepsin K Inhibitors with Propanamide Motifs

highlights Cathepsin K inhibitors like (S)-2-(7-chlorobenzo[d]oxazol-2-ylamino)-3-cyclohexyl-N-((S)-1-(4-(methylsulfonyl)phenylamino)propan-2-yl)propanamide, which share the 3-cyclohexyl-propanamide substructure.

- Key Differences :

- The target compound lacks the benzooxazole and sulfonyl groups critical for Cathepsin K inhibition, suggesting divergent therapeutic applications (e.g., opioid vs. osteoclast activity) .

- The piperidine-but-2-ynyl motif in the target compound may favor central nervous system targets over peripheral enzymes.

Fungicidal Piperidine Derivatives

- Structural Contrast :

- The target compound’s propanamide-cyclohexyl motif differs significantly from the isoxazole-thiazole system in fungicidal agents, underscoring the role of heterocyclic rings in determining bioactivity .

Biological Activity

3-cyclohexyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide is a synthetic compound notable for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a cyclohexyl group, a piperidine ring, and a but-2-yn-1-yl chain, contributing to its unique pharmacological properties. Its IUPAC name is 3-cyclohexyl-N-(4-piperidin-1-ylbut-2-ynyl)propanamide with the molecular formula and a molecular weight of approximately 290.44 g/mol .

The biological activity of this compound involves several key mechanisms:

- Receptor Binding : The compound has been explored for its potential as a ligand in receptor binding studies, particularly targeting the CC chemokine receptor 2 (CCR2) , which is implicated in inflammatory responses .

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of COX enzymes, leading to reduced inflammation through decreased prostaglandin synthesis . While specific data on this compound's COX inhibition is limited, its structural similarity suggests potential activity.

- Antimicrobial and Anticancer Properties : Preliminary studies indicate that derivatives of similar structures exhibit antimicrobial and anticancer activities, suggesting that this compound may also possess these properties .

In Vitro Studies

Research has focused on the compound's interaction with various biological targets:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors include absorption rates, bioavailability, metabolism, and excretion patterns. While specific data on this compound are sparse, similar compounds generally exhibit moderate to high oral bioavailability and favorable metabolic profiles .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally similar to this compound:

- CCR2 Antagonists : A study demonstrated that CCR2 antagonists significantly reduced inflammatory markers in animal models of arthritis, suggesting a pathway for further development .

- Anticancer Research : Research on piperidine derivatives indicated that modifications can enhance selectivity and potency against tumor cells, supporting the exploration of this compound in cancer therapy .

Q & A

Q. What synthetic strategies are effective for synthesizing 3-cyclohexyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Alkyne functionalization : The but-2-yn-1-yl group may require Sonogashira coupling or similar cross-coupling reactions.

- Amide bond formation : Use coupling agents like EDC/HOBt or DCC for efficient conjugation of the cyclohexylpropanamide moiety .

- Piperidine substitution : Optimize alkylation conditions (e.g., solvent polarity, base strength) to ensure regioselectivity at the piperidine nitrogen .

- Key parameters : Temperature (60–100°C), pH control for amine reactivity, and inert atmosphere for alkyne stability. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm connectivity of the cyclohexyl, piperidine, and alkyne groups. DEPT-135 can distinguish CH, CH2, and CH3 signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C22H35N2O) and detect fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and alkyne C≡C stretches (~2100 cm⁻¹) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤10%) with aqueous buffers, ensuring compatibility with biological assays .

- Salt formation : Convert the free base to a hydrochloride salt via HCl gas treatment in diethyl ether to enhance aqueous solubility .

- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .

Advanced Research Questions

Q. How should contradictions between in vitro and in vivo biological activity data be resolved?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS. Compare in vitro metabolic rates (e.g., liver microsomes) with in vivo plasma exposure .

- Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs versus systemic circulation .

- Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement .

Q. What experimental approaches are optimal for establishing structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified cyclohexyl (e.g., cyclopentyl, aromatic rings) or piperidine groups (e.g., morpholine, pyrrolidine) to assess steric/electronic effects .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., GPCRs, kinases). Validate with MD simulations (AMBER/CHARMM) .

- Bioisosteric replacement : Replace the alkyne with a triazole (click chemistry) to evaluate pharmacokinetic trade-offs .

Q. How can researchers identify and characterize metabolic pathways of this compound?

- Methodological Answer :

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Use LC-HRMS to detect phase I metabolites (oxidations, hydrolyses) .

- CYP enzyme mapping : Inhibit specific CYP isoforms (e.g., CYP3A4 with ketoconazole) to identify primary metabolic routes .

- Stable isotope labeling : Synthesize deuterated analogs to track metabolic hotspots via isotopic shifts in MS .

Q. What strategies ensure high purity (>99%) for pharmacological studies?

- Methodological Answer :

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) using differential scanning calorimetry (DSC) to monitor crystal lattice formation .

- Preparative HPLC : Employ gradient elution (acetonitrile/water + 0.1% TFA) with fraction collection guided by UV/Vis .

- Countercurrent chromatography (CCC) : Utilize non-solid supports to separate closely related impurities .

Data Analysis and Contradiction Resolution

Q. How should conflicting cytotoxicity data across cell lines be interpreted?

- Methodological Answer :

- Cross-validation : Replicate assays in 3D spheroid models or primary cells to reduce monolayer artifact bias .

- Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify off-target pathways .

- Dose normalization : Adjust concentrations based on cellular ATP levels (CellTiter-Glo) to account for proliferation rate variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.